molecular formula C17H16N2O4S B313605 METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE

Cat. No.: B313605
M. Wt: 344.4 g/mol
InChI Key: CAQGQZLFXRBWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methoxyphenyl group, a carbonyl group, a carbamothioyl group, and an amino group attached to a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or phenyl derivatives.

Scientific Research Applications

METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
  • Methyl 4-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Uniqueness

METHYL 4-({[(3-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties and applications.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 4-[(3-methoxybenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C17H16N2O4S/c1-22-14-5-3-4-12(10-14)15(20)19-17(24)18-13-8-6-11(7-9-13)16(21)23-2/h3-10H,1-2H3,(H2,18,19,20,24)

InChI Key

CAQGQZLFXRBWAQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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